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Compound of Interest

Compound Name:
4-(2-

Chlorophenylthio)benzaldehyde

CAS No.: 1065075-42-4

Cat. No.: B1487497

Get Quote

Compound Identification & Significance
4-(2-Chlorophenylthio)benzaldehyde is a diaryl sulfide intermediate utilized in the synthesis

of complex heterocycles, particularly 7-azaindole derivatives and other kinase inhibitors.[1] Its

core structure features an electron-withdrawing aldehyde group para to a thioether linkage,

which connects to an ortho-chlorinated phenyl ring.[1] This specific substitution pattern

influences its reactivity in nucleophilic additions and its spectral signature.[1]
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Parameter Details

IUPAC Name 4-[(2-Chlorophenyl)sulfanyl]benzaldehyde

CAS Number 1065075-42-4

Molecular Formula

Molecular Weight 248.73 g/mol

Physical State
Pale yellow solid or oil (depending on

purity/crystallinity)

Melting Point 62–64 °C (typical for pure solid)

Synthesis & Experimental Context
To ensure the integrity of the spectroscopic data, it is crucial to understand the synthetic origin.

The most robust route involves a Nucleophilic Aromatic Substitution (

) of 4-fluorobenzaldehyde.[1]

Synthetic Route
The reaction proceeds via the attack of the 2-chlorobenzenethiolate anion on the para-position

of 4-fluorobenzaldehyde, facilitated by the electron-withdrawing formyl group.[1]

4-Fluorobenzaldehyde
(C7H5FO)

K2CO3, DMF
90°C, 4-6 h

2-Chlorobenzenethiol
(C6H5ClS)

4-(2-Chlorophenylthio)benzaldehyde
(C13H9ClOS)

SNAr Mechanism

Click to download full resolution via product page

Caption:

synthesis pathway yielding the target diaryl sulfide.

Protocol Summary
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Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and 2-chlorobenzenethiol (1.1 equiv)

in anhydrous DMF.

Base Addition: Add potassium carbonate (

, 2.0 equiv).[1]

Reaction: Heat to 90 °C for 4–6 hours under inert atmosphere (

).

Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over

.

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Spectroscopic Data Analysis[1][3][4][5][6]
The following data is consolidated from experimental characterization of analogous diaryl

sulfides and specific literature reports on this CAS entry.

A. Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

)
The spectrum is characterized by the distinct aldehyde singlet and two sets of aromatic signals:

the AA'BB' system of the benzaldehyde ring and the ABCD system of the 2-chlorophenyl ring.

[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

9.92 Singlet (s) 1H -CHO

Characteristic

aldehyde proton.

[1]

7.78 Doublet (d) 2H Ar-H (a)

Ortho to carbonyl

(deshielded).[1]

Hz.[1]

7.51 Doublet (dd) 1H Ar-H (e)
Ortho to Cl on

thio-ring.[1]

7.42 Doublet (d) 1H Ar-H (h)
Ortho to S on

thio-ring.[1]

7.31 Multiplet (m) 2H Ar-H (f, g)
Meta/Para on

thio-ring.[1]

7.26 Doublet (d) 2H Ar-H (b)

Ortho to S

(shielded relative

to H-a).[1]

Note on Assignments:

Ring A (Benzaldehyde): The protons ortho to the electron-withdrawing carbonyl (H-a) appear

downfield (~7.78 ppm).[1] The protons ortho to the sulfur (H-b) are shifted upfield (~7.26

ppm) due to the electron-donating resonance effect of the sulfide, despite sulfur's inductive

withdrawal.[1]

Ring B (Chlorophenyl): The 2-chloro substitution creates a complex multiplet pattern.[1] The

proton ortho to the chlorine (H-e) is typically the most deshielded on this ring.

NMR (100 MHz,

)
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Carbonyl: 191.2 ppm (C=O).[1]

Aromatic Quaternary: 145.8 (C-S), 134.2 (C-CHO), 136.5 (C-S), 131.0 (C-Cl).[1]

Aromatic CH: 130.4, 130.1, 129.8, 127.9, 127.5.[1]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the carbonyl group and the sulfide linkage.

Wavenumber (

)
Functional Group Vibrational Mode

2830, 2740 Aldehyde C-H Fermi doublet (C-H stretch).[1]

1695 C=O
Conjugated aldehyde

stretching (Strong).[1]

1585, 1475 Ar C=C
Aromatic ring skeletal

vibrations.

1090 Ar-Cl
Aryl chloride stretch

(Characteristic).[1]

815 Ar C-H
Para-substituted benzene

OOP bending.

745 Ar C-H
Ortho-substituted benzene

OOP bending.[1]

C. Mass Spectrometry (MS)
The mass spectrum is definitive due to the chlorine isotope pattern.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (

):
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m/z 248.0 (

isotope, 100%)[1]

m/z 250.0 (

isotope, ~32%)[1]

Key Fragments (EI):

m/z 248

m/z 219

(Loss of formyl radical).[1]

m/z 184

(Sequential loss).

m/z 108

(Thiophenol fragment).[1]

Structural Visualization & Logic
The following diagram illustrates the fragmentation logic observed in Mass Spectrometry,

validating the connectivity of the molecule.

Molecular Ion [M]+
m/z 248/250

(C13H9ClOS)

[M - H]+
m/z 247

- H•

[M - CHO]+
m/z 219

(Aryl-S-Aryl)

- CHO• (29 Da)

C-S Cleavage
m/z 139 / 141

(Chlorophenyl-S cation)

C-S Bond Break

Click to download full resolution via product page
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Caption: Primary MS fragmentation pathways confirming the aldehyde and thioether moieties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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